2-amino-N-benzyl-2-phenylacetamide

Anticonvulsant SAR Epilepsy

This primary amino acid derivative (PAAD) is a critical scaffold for neuropathic pain research. Unlike anticonvulsant FAA analogs, it shows a functional shift to pain-attenuating activity, making it an essential SAR comparator to decouple seizure protection from analgesic effects. Ideal as a negative control in MES models while exploring novel analgesic mechanisms. ≥95% purity.

Molecular Formula C15H16N2O
Molecular Weight 240.306
CAS No. 86211-49-6
Cat. No. B2751555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-benzyl-2-phenylacetamide
CAS86211-49-6
Molecular FormulaC15H16N2O
Molecular Weight240.306
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)N
InChIInChI=1S/C15H16N2O/c16-14(13-9-5-2-6-10-13)15(18)17-11-12-7-3-1-4-8-12/h1-10,14H,11,16H2,(H,17,18)
InChIKeyANPFFDAQFQPIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-benzyl-2-phenylacetamide CAS 86211-49-6: Baseline Profile and Research-Grade Procurement Considerations


2-Amino-N-benzyl-2-phenylacetamide (CAS: 86211-49-6) is a primary amino acid derivative (PAAD) belonging to the N-benzyl-2-phenylacetamide class [1]. It is a small organic molecule (C15H16N2O, MW 240.30) with a melting point of 54-56°C , supplied as a research chemical with typical purity of ≥95% . This compound serves as a key structural template in the exploration of neurological agents, specifically for anticonvulsant and pain-attenuating properties [1].

2-Amino-N-benzyl-2-phenylacetamide: Why Functional Analogs Are Not Interchangeable in Neurological Research


The substitution of 2-amino-N-benzyl-2-phenylacetamide with a close analog, such as its N-acetylated counterpart, leads to a profound and quantifiable divergence in biological activity. A direct head-to-head study demonstrates that removal of the terminal 2-acetyl group to yield the PAAD structure results in a substantial drop in seizure protection [1]. Consequently, this compound serves a distinct research purpose: it is not an anticonvulsant lead but rather a critical scaffold for investigating pain-attenuating mechanisms, a functional shift that generic, in-class substitution would fail to predict or reproduce [1].

2-Amino-N-benzyl-2-phenylacetamide (CAS 86211-49-6): Quantified Differentiation from Analogs for Targeted Neurological Research


Mechanistic Divergence: Structural Basis for Reduced Anticonvulsant Potency vs. N-Acetylated FAA

Direct conversion of N-acetylated functionalized amino acids (FAAs) to their corresponding primary amino acid derivatives (PAADs), like 2-amino-N-benzyl-2-phenylacetamide, leads to a substantial drop in anticonvulsant activity [1]. This quantitative reduction is a critical differentiator, demonstrating that the free amino compound is not a suitable substitute for the more active FAA template in seizure models [1].

Anticonvulsant SAR Epilepsy

Divergent Therapeutic Profile: Validated Pain-Attenuating Activity vs. Anticonvulsant FAAs

In a direct comparative study, several PAADs, including analogs of 2-amino-N-benzyl-2-phenylacetamide, displayed notable pain-attenuating activities in a mouse formalin model, whereas their FAA counterparts were optimized for seizure protection [1]. This represents a functional switch where the removal of the acetyl group yields a novel profile not present in the parent compound class [1].

Neuropathic Pain Analgesic PAAD

Superior Anticonvulsant Potency of the C(2)-Hydrocarbon PAAD Scaffold Compared to Phenobarbital

The broader C(2)-hydrocarbon PAAD class, which includes 2-amino-N-benzyl-2-phenylacetamide, demonstrates a quantifiably superior anticonvulsant profile compared to the benchmark drug phenobarbital. The class exhibits MES ED50 values of 13–21 mg/kg, exceeding the potency of phenobarbital (ED50 = 22 mg/kg) [1].

Anticonvulsant PAAD CNS

2-Amino-N-benzyl-2-phenylacetamide: Validated Research Applications in Neuroscience


Investigating Non-Opioid Neuropathic Pain Pathways

Procurement of 2-amino-N-benzyl-2-phenylacetamide is justified for research programs targeting neuropathic pain. Unlike its anticonvulsant FAA analogs, this PAAD scaffold has demonstrated notable pain-attenuating activities in established in vivo models, making it a relevant tool for elucidating novel analgesic mechanisms [1].

Structure-Activity Relationship (SAR) Studies for Dual-Acting Neurological Agents

This compound is an essential comparator in SAR studies aimed at decoupling anticonvulsant and pain-attenuating pharmacophores. Its distinct profile, as evidenced by the activity drop in MES models compared to N-acetylated derivatives, allows researchers to use it as a negative control for seizure protection while exploring its potential as a positive control for pain modulation [1].

Medicinal Chemistry Optimization of PAAD Scaffolds

As a core member of the PAAD class, this compound serves as a starting point for medicinal chemistry campaigns seeking to optimize the balance between CNS penetration, target engagement, and therapeutic index. The established class-level potency against phenobarbital in MES models (ED50 13-21 mg/kg vs. 22 mg/kg) provides a clear benchmark for evaluating new analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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